(S)-3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a pyrazine moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyrazine moiety through a nucleophilic substitution reaction. The final step involves esterification to introduce the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.
Scientific Research Applications
(S)-3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyrazine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(Pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- (S)-3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- (S)-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
(S)-3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the pyrazine moiety, which can engage in specific interactions not possible with other heterocycles like pyridine or thiazole. This uniqueness makes it a valuable compound for designing molecules with targeted biological activities.
Properties
Molecular Formula |
C13H19N3O2S |
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Molecular Weight |
281.38 g/mol |
IUPAC Name |
tert-butyl (3S)-3-pyrazin-2-ylsulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-7-4-10(9-16)19-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3/t10-/m0/s1 |
InChI Key |
HQRSFLCZMNXEJZ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC=CN=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CN=C2 |
Origin of Product |
United States |
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